1-[(3-Fluorophenyl)methyl]azepane
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Overview
Description
1-[(3-Fluorophenyl)methyl]azepane is a seven-membered nitrogen-containing heterocycle with a fluorophenyl group attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of the nitro group into a singlet nitrene under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to yield the azepane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]azepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]azepane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The azepane ring provides structural stability and flexibility, allowing the compound to interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered nitrogen-containing heterocycle commonly found in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar applications.
Azepine: Another seven-membered nitrogen-containing heterocycle with different substitution patterns.
Uniqueness
1-[(3-Fluorophenyl)methyl]azepane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGRAHEAXLERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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